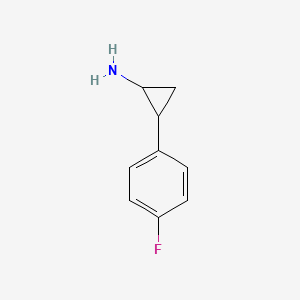

2-(4-Fluorophenyl)cyclopropan-1-amine

描述

Structure

3D Structure

属性

IUPAC Name |

2-(4-fluorophenyl)cyclopropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-7-3-1-6(2-4-7)8-5-9(8)11/h1-4,8-9H,5,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYFDGYGRFJTKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2-(4-Fluorophenyl)cyclopropan-1-amine

The primary synthetic routes to this compound can be broadly categorized into methods that form the cyclopropane (B1198618) ring and those that introduce the amino group onto a pre-existing cyclopropane structure.

Cyclopropanation reactions are fundamental to the synthesis of this compound, involving the formation of the three-membered ring from acyclic precursors.

The [2+1] cycloaddition strategy involves the reaction of a carbene or carbene equivalent with an alkene. In the context of synthesizing this compound, this would typically involve the reaction of a carbene with 4-fluorostyrene (B1294925) or a derivative. While specific examples for the direct synthesis of the target amine via this route are not extensively detailed in readily available literature, the general applicability of this method is well-established for creating substituted cyclopropanes. nih.govresearchgate.net Catalytic asymmetric versions of these cycloadditions are particularly valuable for establishing the desired stereochemistry early in the synthetic sequence. nih.govresearchgate.net

The Corey-Chaykovsky reaction is a powerful and widely used method for the synthesis of cyclopropanes from α,β-unsaturated compounds. organic-chemistry.org This reaction typically employs a sulfur ylide, such as dimethylsulfoxonium methylide, to attack the double bond of an electron-deficient alkene in a conjugate addition, followed by intramolecular displacement of the sulfoxide (B87167) to form the cyclopropane ring. For the synthesis of a precursor to this compound, this strategy can be applied to a suitable 4-fluorophenyl-substituted α,β-unsaturated nitrile or ester. google.com The reaction is known for its high diastereoselectivity, often favoring the formation of the trans isomer. organic-chemistry.org

A representative reaction scheme involves the cyclopropanation of (E)-3-(4-fluorophenyl)acrylonitrile. The use of a stabilized sulfur ylide generally leads to the desired cyclopropane product. google.com

Table 1: Key Reagents in Corey-Chaykovsky Cyclopropanation

| Reagent | Role |

|---|---|

| (E)-3-(4-fluorophenyl)acrylonitrile | Michael Acceptor |

| Dimethylsulfoxonium methylide | Methylene Transfer Agent |

| Sodium Hydride (NaH) | Base |

A common method for generating the required dimethylsulfoxonium methylide for the Corey-Chaykovsky reaction is the deprotonation of trimethylsulfoxonium (B8643921) iodide with a strong base like sodium hydride in a solvent such as DMSO. google.commdpi.com This in situ generation of the ylide allows for its immediate reaction with the α,β-unsaturated precursor.

A specific protocol for a related difluoro-analogue involves the cyclopropanation of (E)-3-(3,4-difluorophenyl)acrylonitrile with trimethylsulfoxonium iodide and sodium hydride in DMSO to yield trans-2-(3,4-difluorophenyl)cyclopropanecarbonitrile. google.com This method is directly applicable to the 4-fluoro derivative, providing a reliable route to a key intermediate that can be further converted to this compound. The reaction generally proceeds with good yield and high diastereoselectivity for the trans product. google.com

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. organic-chemistry.org In the synthesis of this compound, this would involve the reaction of 2-(4-fluorophenyl)cyclopropanone with an ammonia (B1221849) source, followed by reduction of the resulting imine or enamine. While the synthesis of cyclopropanones can be challenging, this route offers a direct way to install the amine group. smolecule.com

The choice of reducing agent is crucial for the success of the reaction and can influence the stereochemical outcome. Common reducing agents include sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation. organic-chemistry.org Biocatalytic reductive amination using amine dehydrogenases is also an emerging approach for the stereoselective synthesis of chiral amines. frontiersin.org

Table 2: General Steps in Reductive Amination

| Step | Description |

|---|---|

| 1 | Reaction of 2-(4-fluorophenyl)cyclopropanone with ammonia or an ammonia equivalent to form an imine/enamine intermediate. |

An alternative to forming the cyclopropane ring with the nitrogen functionality already in place is the amination of a pre-formed cyclopropane ring bearing a suitable leaving group or a functional group that can be converted to an amine.

A prominent example is the conversion of a cyclopropyl (B3062369) carboxylic acid to the corresponding amine via a Curtius rearrangement. google.com In this multi-step sequence, 2-(4-fluorophenyl)cyclopropanecarboxylic acid is first converted to an acyl azide (B81097), typically via the corresponding acyl chloride or by using a reagent like diphenylphosphoryl azide (DPPA). Gentle heating of the acyl azide induces a rearrangement to an isocyanate, which can then be hydrolyzed under acidic or basic conditions to yield the desired this compound. This method is particularly useful as it often proceeds with retention of stereochemistry at the cyclopropane ring. A major drawback of this method can be the use of potentially hazardous azide reagents. google.com

Another potential, though less commonly cited, approach is the direct nucleophilic substitution of a cyclopropyl halide, such as 2-(4-fluorophenyl)cyclopropyl bromide, with an amine source like ammonia or a protected amine equivalent. google.com However, such reactions on cyclopropyl systems can be sluggish and may be complicated by elimination side reactions.

Enantioselective and Diastereoselective Synthesis

The creation of specific stereoisomers of this compound is critical for its biological applications. Enantioselective and diastereoselective methods are employed to control the three-dimensional arrangement of atoms, yielding the desired trans or cis isomers with specific (R) or (S) configurations at the chiral centers.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. A well-established strategy for the synthesis of related chiral cyclopropylamines involves the derivatization of a cinnamic acid precursor with a chiral auxiliary, such as Oppolzer's sultam. nih.gov This auxiliary guides a diastereoselective cyclopropanation reaction. Following the cyclopropanation, the auxiliary is cleaved to yield the chiral cyclopropanecarboxylic acid, which can then be converted to the target amine via a process like the Curtius rearrangement. nih.gov

Similarly, chiral catalysts are used in smaller, substoichiometric amounts to control the stereoselectivity of a reaction. These catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer or diastereomer over the other.

Asymmetric cyclopropanation is a direct method for creating chiral cyclopropane rings. These reactions typically involve the transfer of a carbene or carbenoid species to an olefin, such as 4-fluorostyrene, under the control of a chiral catalyst.

Several catalytic systems have been developed for this purpose:

Rhodium-Catalyzed Reactions : Chiral dirhodium complexes, such as those derived from adamantylglycine (e.g., Rh₂(R-PTAD)₄), are effective in catalyzing the reaction between styrene (B11656) derivatives and diazo compounds. nih.gov These reactions can achieve high levels of both diastereoselectivity (>94%) and enantioselectivity (88–98% ee). nih.gov

Copper-Catalyzed Reactions : Chiral bis(oxazoline) ligands in combination with copper catalysts have been used for the cyclopropanation of α-fluorinated styrenes with ethyl diazoacetate, although this specific method has shown modest stereoselectivity. asianpubs.org

Cobalt-Catalyzed Reactions : A newer approach utilizes cobalt catalysts to generate nonstabilized carbenes from gem-dichloroalkanes, which then react with alkenes. This method has demonstrated high enantioselectivity for a range of alkenes. organic-chemistry.org

Biocatalytic Methods : Engineered enzymes, particularly myoglobin (B1173299) (Mb) variants, have been developed as biocatalysts for the cyclopropanation of α-fluoro styrene. These enzymatic reactions can produce the desired monofluorinated cyclopropane with good yield and enantioselectivity (e.g., 90:10 e.r.). asianpubs.org

The table below summarizes findings from various asymmetric cyclopropanation studies relevant to the synthesis of fluorinated cyclopropanes.

| Catalyst System | Olefin Substrate | Carbene Source | Yield | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) / Enantiomeric Ratio (e.r.) | Reference |

|---|---|---|---|---|---|---|

| Rh₂(R-PTAD)₄ | Styrene Derivatives | 1-Aryl-2,2,2-trifluorodiazoethanes | High | >94% | 88-98% ee | nih.gov |

| Engineered Myoglobin (Mb) | α-Fluoro Styrene | Diazoacetonitrile | 82% | N/A | 90:10 e.r. | asianpubs.org |

| Cobalt Complex | Monosubstituted Alkenes | gem-Dichloroalkanes | High | N/A | High | organic-chemistry.org |

| Cu / Chiral Bis(oxazoline) | α-Fluorinated Styrene | Ethyl Diazoacetate | N/A | Modest Stereoselectivity | asianpubs.org |

Diastereoselective cycloaddition reactions represent another powerful strategy for constructing substituted cyclopropane rings. In this context, donor-acceptor (D-A) cyclopropanes, which are activated by both an electron-donating and an electron-withdrawing group, can undergo ring-opening and subsequent cycloaddition with various reaction partners.

A notable example is the Lewis acid-catalyzed [3+3] cycloaddition of 2-substituted cyclopropane-1,1-dicarboxylates with nitrones. ambeed.com In the presence of a chiral catalyst system, such as a nickel(II) complex with a trisoxazoline ligand, this reaction can proceed with excellent diastereoselectivity (d.r. > 99:1) and high enantioselectivity. ambeed.com While this specific reaction yields tetrahydro-1,2-oxazine derivatives, the principles of stereocontrol are applicable to the synthesis of highly functionalized cyclopropane systems that can be further elaborated to target molecules like this compound.

Mechano-chemical Synthesis Approaches

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or milling) in the absence of bulk solvents, is an emerging green chemistry technique. Total mechano-synthesis has been successfully applied to produce complex pharmaceutical intermediates that contain a cyclopropyl moiety. rsc.org

This approach utilizes techniques such as mechanochemical Minisci C-H alkylation and Suzuki-Miyaura coupling under solvent-free or low-solvent conditions, often through reactive extrusion processes. rsc.org For instance, a cyclopropane-bearing pharmaceutical intermediate has been synthesized in a three-step total mechano-synthesis that is noted for its eco-friendly conditions, high efficiency, and potential for large-scale implementation. rsc.org The synthesis of fluorinated imines, which can be precursors to amines, has also been achieved with high yields using mechanochemical methods, demonstrating the potential scalability of this approach. organic-chemistry.org

Derivatization Strategies and Reaction Chemistry

The chemical behavior of this compound is largely defined by its primary amine group and the unique electronic properties of the cyclopropane ring.

Nucleophilic Reactivity of the Amine Moiety

The primary amine group in this compound possesses a lone pair of electrons on the nitrogen atom, making it a potent nucleophile. This nucleophilicity allows it to react with a wide range of electrophiles to form various derivatives. The reactivity is fundamental to its role as a building block in the synthesis of more complex molecules.

Key nucleophilic reactions include:

Amide Formation (Acylation) : The amine readily reacts with acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids (in the presence of a coupling agent) to form stable amide bonds. nih.govyoutube.com This is one of the most common derivatization strategies for primary amines.

Urea (B33335) Formation : Reaction with isocyanates provides a straightforward route to unsymmetrical urea derivatives. asianpubs.orgnih.gov This reaction involves the nucleophilic attack of the amine onto the electrophilic carbonyl carbon of the isocyanate. This method is widely used in medicinal chemistry to link different molecular fragments. nih.gov

Alkylation : The amine can undergo nucleophilic substitution with alkyl halides to form secondary and tertiary amines. nih.gov However, these reactions can be difficult to control and may lead to a mixture of products, including over-alkylated quaternary ammonium (B1175870) salts, unless specific conditions are used. youtube.com

Sulfonamide Formation : Reaction with sulfonyl chlorides yields sulfonamides, another important functional group in drug discovery.

The nucleophilic character of the amine is central to its utility in constructing larger, more complex molecules, enabling the formation of robust covalent bonds to various scaffolds.

Electrophilic Aromatic Substitution on the Fluorophenyl Ring

Electrophilic Aromatic Substitution (EAS) involves the substitution of a hydrogen atom on the aromatic ring with an electrophile. libretexts.org The regiochemical outcome of such reactions on the 4-fluorophenyl ring of this compound is directed by the existing substituents. The primary amine (-NH₂) is a potent activating group and is ortho-, para-directing. The fluorine atom, while deactivating due to its electronegativity, is also an ortho-, para-director.

Given that the para-position is occupied by the fluorine atom, electrophilic attack would be directed to the positions ortho to the amine group (positions 3 and 5 on the phenyl ring). However, the strong activating nature of the amine group can lead to multiple substitutions and other side reactions. libretexts.org Furthermore, the basic amine group is readily protonated under the strongly acidic conditions often required for EAS, forming an ammonium (-NH₃⁺) group. This protonated group is strongly deactivating and meta-directing, which would change the substitution pattern. libretexts.org

To control the reactivity and ensure selective substitution, the amine is typically protected, most commonly as an amide (e.g., acetanilide). libretexts.org This strategy reduces the nucleophilicity of the nitrogen and its activating effect, while the bulky amide group can sterically hinder the ortho-positions, favoring para-substitution relative to the amide. libretexts.org For this compound, this would mean protecting the amine and then performing the EAS reaction to introduce substituents onto the phenyl ring, followed by deprotection. While this is a standard strategy in organic synthesis, specific examples of EAS reactions performed directly on this compound are not extensively detailed in the available literature. Research on related fluorinated isoxazolines has shown that C-F bond cleavage can lead to carbocation intermediates that undergo SEAr reactions with electron-rich aromatic compounds. nih.gov

Functional Group Interconversions

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis, allowing for the conversion of one functional group into another. imperial.ac.uk

The term "reduction" in the context of this compound typically refers to the transformation of a derivative rather than the parent compound itself, as the amine is already in a reduced state. A relevant synthetic transformation involves the reduction of a nitro group on a precursor molecule. For example, the synthesis of related compounds like trans-2-(4-nitrophenyl)cyclopropanamine (B13584518) can be followed by a reduction step to yield the corresponding aniline (B41778) derivative. This reduction of the nitro group is a crucial functional group interconversion, commonly achieved using reagents like hydrogen gas with a palladium catalyst (H₂/Pd) or lithium aluminum hydride (LiAlH₄). This method provides a synthetic route to aryl-substituted cyclopropylamines from nitrated precursors.

The fluorine atom on the phenyl ring can potentially be replaced via a nucleophilic aromatic substitution (SNAr) reaction. Fluorine is an excellent leaving group in SNAr reactions, particularly when the aromatic ring is activated by electron-withdrawing groups (EWGs) positioned ortho or para to it. nih.gov In the case of this compound, the amine and cyclopropyl groups are electron-donating, which deactivates the ring toward nucleophilic attack. Therefore, direct SNAr on this substrate is generally unfavorable.

For SNAr to occur, the amine functionality would likely need to be converted into a potent EWG, such as a diazonium salt, or other EWGs would need to be present on the ring. The literature provides examples of SNAr on other activated fluoroaromatic compounds, where halogens are displaced by various nucleophiles. nih.gov

Formation of Amide Derivatives

The primary amine of this compound readily reacts with acylating agents to form stable amide derivatives. This is a common and versatile reaction for modifying the properties of the parent compound. The reaction typically involves treating the amine with an acid chloride, acid anhydride, or a carboxylic acid in the presence of a coupling agent. nih.govsphinxsai.com

Research has demonstrated the synthesis of a variety of amide derivatives from cyclopropane-containing amines for various applications. For instance, a study on the synthesis of antimicrobial agents involved reacting a cyclopropanecarbonyl chloride with different amines. mdpi.com A similar reverse approach, reacting this compound with various acyl chlorides, would yield a library of N-[2-(4-fluorophenyl)cyclopropyl]amides.

The general procedure involves dissolving the amine and a base (like triethylamine) in a suitable solvent (such as dichloromethane) and adding the acylating agent dropwise. ncsu.edu The reaction progress is monitored, followed by an aqueous workup and purification. ncsu.edu

| Acylating Agent | Base | Solvent | Product Class | Reference |

|---|---|---|---|---|

| Acrylopimaryl chloride | Triethylamine | CH₂Cl₂ | N-Acrylopimaramides | ncsu.edu |

| 4-Chlorophenylhydrazonyl bromide | Triethylamine | Not Specified | N-Substituted Amides | nih.gov |

| Substituted Acid Group (-COOH) | Not Specified (coupling agent implied) | Methanol (B129727) | General Amide Derivatives | sphinxsai.com |

| Ethyl 4-(piperazine-1-carbonyl)piperazine-1-carboxylate | Not Specified | Not Specified | N-[2-(4-fluorophenyl)cyclopropane-1-carbonyl]piperazine | mdpi.com |

Optimization of Reaction Conditions for Research Scale

The optimization of reaction conditions is crucial for improving yields, reducing side products, and ensuring the scalability of a synthesis. For multi-step syntheses like those leading to this compound and its derivatives, each step can be optimized.

A key step in the synthesis is the cyclopropanation reaction. The Corey-Chaykovsky cyclopropanation, which uses a sulfoxonium ylide, is a common method for forming cyclopropane rings from α,β-unsaturated ketones. nih.gov Optimization studies on related syntheses have shown that reaction parameters such as temperature, solvent, and the method of quenching are critical for achieving high yields.

For example, in the synthesis of related donor-acceptor cyclopropanes, it was found that performing the ylide formation and subsequent reaction at 0°C was optimal. nih.gov Using a mixture of THF and DMSO as the solvent and quenching the reaction with aqueous ammonium chloride, rather than acid, significantly improved the yield of the desired cyclopropane product. nih.gov

| Parameter | Condition | Observation | Reference |

|---|---|---|---|

| Temperature | Addition of NaH at 0°C, then warming to RT | Significant drop in yield | nih.gov |

| All steps at 0°C | Acceptable to good yield | ||

| Quenching Agent | Acetic Acid | Trace amounts of product | nih.gov |

| Aqueous NH₄Cl | Good yield | ||

| Solvent | THF/DMSO (1:1) | Effective for the reaction | nih.gov |

Another critical aspect is the conversion of a functional group to the final amine. The Curtius rearrangement, which transforms a carboxylic acid into an amine, is one such method. However, this process often involves the use of hazardous reagents like sodium azide. google.com Alternative, safer, and more efficient routes are often sought in process optimization. For instance, a Hofmann rearrangement using sodium hypochlorite (B82951) and sodium hydroxide (B78521) can convert a primary amide to an amine, avoiding the use of azides. googleapis.com Optimizing such multi-step sequences is key to developing robust and scalable syntheses for research and potential larger-scale production. google.com

Stereochemical Aspects in Research and Design

Importance of Cyclopropane (B1198618) Stereoisomerism

The cyclopropane ring in 2-(4-fluorophenyl)cyclopropan-1-amine is a source of significant stereochemical complexity. Due to the substitution at C1 and C2, the molecule can exist as two geometric isomers: cis and trans. In the trans isomer, the 4-fluorophenyl and amine groups are on opposite sides of the cyclopropane ring, while in the cis isomer, they are on the same side. Each of these geometric isomers is chiral and can exist as a pair of enantiomers: (1R,2S) and (1S,2R) for the trans isomer, and (1R,2R) and (1S,2S) for the cis isomer.

The rigid nature of the cyclopropane ring fixes the spatial relationship between the substituents. This rigidity is crucial in medicinal chemistry, as the precise three-dimensional arrangement of pharmacophoric groups is often a prerequisite for effective interaction with biological targets such as enzymes and receptors. For instance, the parent compound, trans-2-phenylcyclopropan-1-amine (tranylcypromine), is a well-known inhibitor of monoamine oxidase (MAO), and its biological activity is highly dependent on its stereochemistry. nih.govnih.govnih.gov

The introduction of a fluorine atom can alter the electronic properties and metabolic stability of a molecule, making fluorinated analogs like this compound of significant interest in drug discovery. nih.gov The stereoisomerism of this compound is paramount because the different spatial orientations of the 4-fluorophenyl and amine groups will dictate how the molecule fits into a binding site and interacts with key amino acid residues. The stability and reactivity of the different stereoisomers are also influenced by their geometry. For example, computational studies on model 2-fluorocyclopropylamines have shown that the trans isomer is generally more stable than the cis isomer. nih.gov

Chiral Resolution and Separation Techniques for Enantiomers

Given the importance of stereochemistry to biological activity, the separation of racemic mixtures of this compound into its constituent enantiomers is a critical step in its research and development. Several strategies can be employed for this purpose, broadly categorized into chiral resolution of racemates and enantioselective synthesis.

Diastereomeric Salt Formation: A classical and widely used method for resolving amines is the formation of diastereomeric salts with a chiral acid. wikipedia.org For this compound, a racemic mixture can be treated with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-mandelic acid. wikipedia.orgrsc.orgresearchgate.netresearchgate.net This reaction produces a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility.

| Chiral Resolving Agent | Type | Typical Application |

|---|---|---|

| (+)-Tartaric Acid | Acid | Resolution of racemic bases |

| (-)-Mandelic Acid | Acid | Resolution of racemic amines and alcohols |

| (-)-O,O'-Dibenzoyl-L-tartaric acid | Acid | Resolution of a wide range of racemic bases |

| (1S)-(+)-10-Camphorsulfonic acid | Acid | Resolution of amines |

The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. Once a diastereomeric salt is isolated, the pure enantiomer of the amine can be recovered by treatment with a base to neutralize the chiral acid.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is another powerful technique for the separation of enantiomers. researchgate.netnih.govresearchgate.net This method relies on the differential interaction of the enantiomers with the chiral environment of the stationary phase, leading to different retention times. For the separation of fluorinated cyclopropylamines, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are often effective. nih.govresearchgate.net The choice of mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol like isopropanol (B130326) or ethanol, is critical for achieving optimal separation. nih.gov

Enantioselective Synthesis: An alternative to resolving a racemate is to synthesize the desired enantiomer directly. This can be achieved through various asymmetric synthesis strategies. For example, the enantioselective cyclopropanation of an alkene precursor using a chiral catalyst can produce an enantiomerically enriched cyclopropane intermediate. rochester.edu Subsequent functional group manipulations can then convert this intermediate into the desired enantiomer of this compound.

Influence of Stereochemistry on Molecular Interactions

The specific three-dimensional arrangement of the 4-fluorophenyl and amine groups in the stereoisomers of this compound has a profound influence on its interactions with other molecules, particularly biological macromolecules. The rigid cyclopropane scaffold acts as a platform that presents these functional groups in well-defined orientations.

In the context of enzyme inhibition, for example, one enantiomer may bind with significantly higher affinity to the active site than the other. This is because the binding site itself is chiral, composed of asymmetrically arranged amino acids. For an effective interaction to occur, there must be a precise complementary fit between the inhibitor and the binding site. This can involve hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

For instance, studies on related 2-arylcyclopropylamines as inhibitors of monoamine oxidase (MAO) have demonstrated a high degree of stereoselectivity. nih.govnih.gov The orientation of the aryl group and the amine is critical for positioning the molecule correctly within the enzyme's active site for inhibition to occur. It is plausible that for this compound, one enantiomer will be a more potent inhibitor of a specific MAO isoform (MAO-A or MAO-B) than the other. Molecular docking studies on similar compounds have shown that fixing the phenylethylamine scaffold in a rigid conformation can enhance inhibitory activity at MAO-B. nih.gov

The fluorine atom on the phenyl ring can also participate in specific interactions, such as hydrogen bonding with suitable donor groups or other non-covalent interactions, which can further contribute to the binding affinity and selectivity of a particular stereoisomer. The position of the fluorine at the para-position influences the electronic nature of the aromatic ring, which can in turn affect its interactions within a binding pocket.

Conformational Analysis of the Cyclopropane Ring System

The conformation of the this compound molecule, particularly the orientation of the substituents relative to the cyclopropane ring, is determined by a balance of steric and electronic effects. The strained nature of the three-membered ring significantly influences the preferred geometries of the attached groups.

The presence of both a 4-fluorophenyl group and an amino group on the cyclopropane ring leads to specific conformational preferences. The rotation around the C-C bond connecting the phenyl ring to the cyclopropane and the C-N bond of the amine group is subject to steric hindrance and electronic interactions.

Computational studies on model 2-fluorocyclopropylamines indicate that the orientation of the amino group is influenced by the stereochemistry of the molecule. nih.gov For the trans isomer, the potential energy profile for the rotation of the amino group is similar to that of the unsubstituted cyclopropylamine (B47189). However, for the cis isomer, the rotational profile is different, likely due to steric interactions between the amino group and the fluorine atom. nih.gov

| Compound | Conformer | Relative Energy (kcal/mol) | Reference |

|---|---|---|---|

| 2-Fluorocyclopropylamine | trans (global minimum) | 0.00 | nih.gov |

| cis (lowest energy) | +2.57 | nih.gov |

Hyperconjugation plays a significant role in the structure and stability of cyclopropane derivatives. In the case of this compound, several hyperconjugative interactions are at play. The Walsh orbitals of the cyclopropane ring can interact with the orbitals of the substituents.

Specifically, there can be hyperconjugation between the filled C-C bonding orbitals of the cyclopropane ring and the antibonding orbitals of the C-F and C-N bonds (σC-C → σC-F and σC-C → σC-N). Conversely, the lone pair on the nitrogen atom can engage in hyperconjugation with the antibonding orbitals of the adjacent C-C bonds of the ring (nN → σ*C-C).

Table of Compound Names

| Compound Name |

|---|

| This compound |

| trans-2-Phenylcyclopropan-1-amine (Tranylcypromine) |

| 2-Fluorocyclopropylamine |

| (+)-Tartaric Acid |

| (-)-Mandelic Acid |

| (-)-O,O'-Dibenzoyl-L-tartaric acid |

| (1S)-(+)-10-Camphorsulfonic acid |

Structure Activity Relationship Sar Studies

Elucidating Key Pharmacophores within 2-(4-Fluorophenyl)cyclopropan-1-amine Derivatives

The essential pharmacophoric features of this compound derivatives, particularly as inhibitors of enzymes like monoamine oxidases (MAO), are centered around the core structure. The primary amine is a critical feature, often involved in key interactions with the active site of target enzymes. The phenyl ring provides a lipophilic region for binding, and the cyclopropane (B1198618) ring acts as a rigid spacer, holding the phenyl and amine groups in a specific spatial orientation. The fluorine atom on the phenyl ring can modulate the electronic properties of the ring and influence binding affinity and metabolic stability.

Impact of Substituent Modifications on Biological Activity

Cyclopropane Ring Modifications

The cyclopropane ring is a cornerstone of the activity of this class of compounds, contributing significantly to their inhibitory potency. unl.pt Its strained nature is believed to be important for the mechanism-based inhibition of certain enzymes. researchgate.net The rigidity of the cyclopropane ring also helps to lock the molecule into a specific conformation, which can enhance binding to a biological target. researchgate.net While extensive SAR studies on modifications to the cyclopropane ring of this compound are not widely available, the fundamental role of this moiety is well-established in the broader class of cyclopropylamine (B47189) inhibitors.

Amine Moiety Derivatizations (e.g., Primary, Secondary, Tertiary Amines)

The primary amine group is a critical component for the biological activity of many 2-phenylcyclopropylamine derivatives. It is often the site of key interactions within the enzyme's active site. Derivatization of this amine can have profound effects on activity. For instance, in the context of MAO inhibitors, the primary amine is essential for the catalytic cycle of the enzyme. Modifications that alter the basicity or steric bulk around the nitrogen atom can significantly impact inhibitory potential. While specific data on secondary and tertiary amine derivatives of this compound is limited in the public domain, it is a common strategy in medicinal chemistry to modify this group to fine-tune potency, selectivity, and pharmacokinetic properties.

Stereochemical Influences on Ligand-Receptor Binding and Selectivity

Stereochemistry plays a pivotal role in the biological activity of 2-phenylcyclopropylamine derivatives. The relative orientation of the phenyl and amine substituents on the cyclopropane ring (cis vs. trans) and the absolute configuration (enantiomers) can lead to dramatic differences in potency and selectivity.

For 2-aryl-2-fluoro-cyclopropylamines, the trans-isomers are generally more potent inhibitors of both MAO-A and MAO-B compared to their cis-counterparts. nih.gov The cis-isomers, while less active against MAO-A, tend to be more selective for MAO-B. nih.gov For example, cis-2-fluoro-2-(para-fluorophenyl)cyclopropylamine exhibits a 1:27 selectivity for MAO-B over MAO-A. nih.gov

The absolute configuration is also a critical determinant of activity. In the case of trans-2-fluoro-2-phenylcyclopropylamine's effect on microbial tyramine (B21549) oxidase, the (1S,2S)-enantiomer is a potent inhibitor, while the (1R,2R)-enantiomer is practically inactive. acs.orgnih.gov This highlights the high degree of stereospecificity in the interaction between the inhibitor and the enzyme's active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For classes of compounds like phenylcyclopropylamine derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been employed. mdpi.com

A 3D-QSAR study on 50 2-phenylcyclopropylmethylamine (PCPMA) derivatives, a closely related class of compounds, revealed that steric, electrostatic, and hydrophobic fields are important factors in their binding to the dopamine (B1211576) D3 receptor. mdpi.com Such models can generate contour maps that visualize regions where modifications to the molecule would be favorable or unfavorable for activity, thereby guiding the design of new, more potent derivatives. While a specific QSAR model for this compound derivatives is not prominently featured in the literature, the principles from related scaffolds suggest that such models could be valuable for predicting the inhibitory activity of new analogs. nih.gov

Comparative SAR with Related Cyclopropanamine Analogs

The structure-activity relationship (SAR) of this compound and its analogs has been a subject of significant investigation, particularly in the context of their inhibitory activity against enzymes such as Lysine-Specific Demethylase 1 (LSD1/KDM1A) and monoamine oxidases (MAO-A and MAO-B). These studies systematically explore how modifications to the chemical structure of these compounds influence their biological activity, providing crucial insights for the design of more potent and selective inhibitors.

Research into a series of trans-2-phenylcyclopropylamine (2-PCPA) derivatives has elucidated the impact of substitutions on the phenyl ring on their inhibitory potency. A key study designed and synthesized various analogs to evaluate their effects on LSD1, MAO-A, and MAO-B. The findings from this research are summarized in the table below, which highlights the comparative inhibitory activities. acs.orgnih.gov

| Compound | Substitution on Phenyl Ring | LSD1 IC50 (μM) | MAO-A IC50 (μM) | MAO-B IC50 (μM) |

|---|---|---|---|---|

| trans-2-Phenylcyclopropylamine (Tranylcypromine) | None | >200 | 17.2 | 1.6 |

| This compound (2-PFPA) | 4-Fluoro | 117 | 10.5 | 1.1 |

| S1201 | 2-Benzyloxy | 19.3 | 2.1 | 0.2 |

| S2101 | 2-Benzyloxy, 3,5-Difluoro | 0.245 | 1.5 | 0.1 |

The data reveals that the parent compound, trans-2-phenylcyclopropylamine (tranylcypromine), is a relatively weak inhibitor of LSD1 but shows notable activity against MAO-A and particularly MAO-B. acs.org The introduction of a fluorine atom at the para-position of the phenyl ring, as in this compound, leads to a modest enhancement of inhibitory activity against all three enzymes. acs.orgnih.gov

Further substitutions on the phenyl ring have been shown to dramatically increase potency. For instance, the introduction of a benzyloxy group at the ortho-position (compound S1201) significantly improves the inhibitory activity against LSD1 by more than tenfold compared to the unsubstituted analog. This enhancement is also observed for MAO-A and MAO-B. acs.orgnih.gov An even more pronounced effect is seen with compound S2101, which features a 2-benzyloxy group along with two fluorine atoms at the meta-positions. This compound exhibits submicromolar inhibitory activity against LSD1, making it a highly potent inhibitor. acs.orgnih.govresearchgate.net The activity of S2101 against LSD1 was found to be 79-fold greater than that of the parent compound, 2-PCPA. acs.org

Additional research has corroborated the importance of halogen substitutions on the phenyl ring. Studies on α-substituted cyclopropylamine derivatives have shown that decorating the phenyl ring with small functional groups, particularly halogens at the meta-position, can lead to a significant improvement in inhibitory activity against KDM1A. nih.govresearchgate.net This is consistent with the high potency observed for the difluorinated analog S2101.

Conversely, in studies of fluorinated phenylcyclopropylamines as inhibitors of microbial tyramine oxidase, it was found that electron-withdrawing groups such as fluorine or chlorine at the para-position slightly decreased the activity compared to the unsubstituted phenyl analog. In that specific context, an electron-donating methyl group at the para-position increased the inhibitory activity. nih.gov This highlights that the electronic effects of substituents on the phenyl ring can have differential impacts depending on the target enzyme. The stereochemistry of the compounds also plays a critical role, with the (1S,2S)-enantiomer of 2-fluoro-2-phenylcyclopropylamine being a potent inhibitor of tyramine oxidase, while the (1R,2R)-enantiomer was essentially inactive. nih.gov

Mechanistic Investigations of Biological Activity Preclinical Focus

Molecular Target Identification and Characterization

Preclinical research has focused on identifying and characterizing the molecular targets of 2-(4-Fluorophenyl)cyclopropan-1-amine and related compounds to understand their pharmacological profile. These investigations have centered on receptor binding affinities and functional activities at several key central nervous system targets.

The affinity and selectivity of a compound for various receptors determine its potential therapeutic effects and side-effect profile. For the chemical class of arylcyclopropylamines, significant research has been conducted to profile their interactions with sigma receptors and neurotransmitter systems.

Stereoisomeric 2-aryl-2-fluoro-cyclopropan-1-amines, which are structurally very similar to this compound, have been identified as a novel class of sigma (σ) receptor ligands. nih.gov These compounds exhibit varying selectivity for the two main subtypes of the sigma receptor, σ1 and σ2. nih.gov Generally, substitution at the 4-position of the phenyl ring leads to higher activity compared to 3-substituted isomers. nih.gov

Research into these fluorinated analogs shows that stereochemistry and specific substitutions are critical for affinity and selectivity. For instance, trans-2-Fluoro-2-(4-methoxyphenyl)cyclopropan-1-amine was found to be the most potent σ1 receptor ligand in one study, with a Kᵢ value of 4.8 nM. nih.gov In contrast, cis-2-fluoro-2-(4-trifluoromethylphenyl)cyclopropan-1-amine was the most potent σ2 receptor ligand identified in the same study, with a Kᵢ of 95 nM. nih.gov While direct binding data for this compound was not detailed in this specific research, the data from its close analogs underscore the potential of this chemical scaffold to interact significantly with sigma receptors.

Table 1: Sigma Receptor (σ1 and σ2) Binding Affinities of Representative 2-Aryl-2-fluoro-cyclopropan-1-amine Analogs Note: These compounds are structural analogs and not identical to this compound.

| Compound | Stereoisomer | σ1 Receptor Kᵢ (nM) | σ2 Receptor Kᵢ (nM) |

| 2-Fluoro-2-(4-methoxyphenyl)cyclopropan-1-amine | trans | 4.8 | 180 |

| 2-Fluoro-2-(4-trifluoromethylphenyl)cyclopropan-1-amine | cis | 1300 | 95 |

The monoamine transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) are crucial for regulating neurotransmission and are common targets for psychoactive compounds. nih.govresearchgate.net The 2-phenylcyclopropylamine scaffold is a core component of various compounds designed to interact with these transporters. While specific affinity data for this compound at these transporters is not detailed in the available literature, research on related molecules provides insight. For example, derivatives of 2-phenylcyclopropylmethylamine (a closely related scaffold) have been evaluated as partial agonists for the dopamine D2 receptor. This suggests that the core structure has the potential for interactions with dopaminergic systems.

The dopamine D3 receptor (D3R) has emerged as a key target for treating various neuropsychiatric conditions. nih.gov The trans-phenylcyclopropylamine scaffold, which is the core structure of this compound, has been identified as a key dopaminergic moiety in the development of dual-target ligands that act on both the D3R and the μ-opioid receptor (MOR). drugbank.com

In the design of potentially safer analgesics, researchers have tethered substituted trans-phenylcyclopropylamine moieties to different opioid scaffolds. drugbank.com This strategy aims to combine the analgesic effects of MOR partial agonism with the potential reduction in misuse liability from D3R antagonism. The identification of this scaffold as a "key dopaminergic moiety" highlights its recognized activity within dopamine receptor subtypes, although specific binding affinities for this compound at D3R and MOR are not specified in these studies. drugbank.com

Table 2: Role of Phenylcyclopropylamine Scaffold in D3R/MOR Ligand Design

| Scaffold | Target Receptors | Rationale |

| trans-Phenylcyclopropylamine | Dopamine D3 Receptor (D3R), μ-Opioid Receptor (MOR) | Serves as a key dopaminergic moiety for D3R antagonism, combined with an opioid scaffold for MOR partial agonism. |

Human Equilibrative Nucleoside Transporters (ENTs), such as ENT1 and ENT2, are membrane proteins that facilitate the transport of nucleosides and play roles in various physiological processes. mdpi.com They are also responsible for the cellular uptake of certain drugs. mdpi.com A review of the available preclinical literature did not yield specific data on the inhibitory activity of this compound or its close structural analogs on ENT1 or ENT2. Research on ENT inhibitors has identified various chemical structures, such as trifluridine (B1683248) and certain tyrosine kinase inhibitors, but these are not structurally related to the arylcyclopropylamine class. nih.gov

G-protein coupled receptors (GPCRs) are the largest family of membrane receptors and are the targets for a majority of currently approved drugs. This family includes the dopamine and opioid receptors discussed previously. The interaction of a ligand with a GPCR initiates an intracellular signaling cascade, often involving G-proteins and second messengers like cyclic AMP (cAMP).

The established use of the trans-phenylcyclopropylamine scaffold in designing ligands for aminergic GPCRs, such as dopamine receptors, indicates that compounds like this compound are recognized as having potential activity at this receptor class. drugbank.com The specific nature of these interactions—whether agonism, partial agonism, or antagonism—is highly dependent on the full chemical structure of the molecule. Beyond the dopaminergic and opioid systems, specific interactions of this compound with other GPCRs have not been detailed in the reviewed scientific literature.

Enzyme Inhibition Studies (e.g., CYP51 protein, Tyrosine Kinases like MerTK, MET, VEGFR, RET)

Derivatives of this compound have been investigated for their potential to inhibit various enzymes, a key mechanism for their therapeutic effects. The cyclopropane (B1198618) ring is often used in drug design as a stable bioisostere for carbon-carbon double bonds, which can enhance efficacy, metabolic stability, and affinity for target receptors. nih.gov

CYP51 Protein Inhibition

Sterol 14-α demethylase (CYP51) is a crucial cytochrome P450 enzyme in the biosynthesis of sterols in eukaryotes and is a primary target for antifungal drugs. nih.govnih.gov Inhibition of CYP51 disrupts the fungal cell membrane integrity by depleting ergosterol (B1671047) and causing the accumulation of toxic 14-methylated sterols. researchgate.net

In silico molecular docking studies have been employed to predict the binding affinity and mode of action of amide derivatives of 2-(4-fluorophenyl)cyclopropane with the CYP51 protein. nih.gov For instance, certain derivatives are predicted to bind to the active site of CYP51 through interactions with key amino acid residues. One such derivative, compound F8 , forms a halogen bond and a π-π interaction with SER378 and HIE377 residues, respectively. nih.gov Another derivative, F42 , is shown to interact with TYR118. nih.gov These interactions stabilize the compound within the active site, leading to inhibition of the enzyme.

The affinity of inhibitors for CYP51 can be potent. While human CYP51 is notably resistant to inhibition, fungal and protozoan CYP51s can be inhibited stoichiometrically and often irreversibly. nih.gov The development of selective inhibitors is a key goal; for example, some extended-series azole derivatives show higher selectivity for fungal CYP51 over its human homologue. cardiff.ac.uk

| Compound | Interacting Residues | Type of Interaction |

|---|---|---|

| F8 | SER378, HIE377 | Halogen bond, π-π interaction |

| F42 | TYR118 | Not specified |

Tyrosine Kinase Inhibition

The vascular endothelial growth factor (VEGF) family and their receptors (VEGFRs) are key regulators of angiogenesis, a process crucial for tumor growth and metastasis. nih.gov Small-molecule tyrosine kinase inhibitors (TKIs) that block the ATP-binding site of VEGFRs are an important class of anticancer agents. nih.gov Several TKIs target multiple kinases, including VEGFR, RET, MET, and others. nih.gov While direct studies on this compound as a TKI are not detailed in the provided context, the development of small molecules targeting these pathways is an active area of research. nih.govnih.gov The combination of VEGFR-TKIs with other therapies, such as PD-1 inhibitors, is being explored for various cancers. asco.org

Cellular Pathway Modulation Studies

Anti-proliferative Mechanisms in Preclinical Models

Compounds structurally related to this compound have demonstrated anti-proliferative effects in preclinical cancer models through mechanisms such as the induction of apoptosis and cell cycle arrest.

For example, studies on other bioactive molecules show that they can reduce the viability of cancer cells in a concentration-dependent manner. mdpi.com Anti-proliferative activity is often assessed using assays like the SRB assay or by monitoring colony formation. mdpi.comnih.gov The induction of apoptosis is a common mechanism, characterized by an increase in the sub-G1 cell population during cell cycle analysis and the activation of caspases 3/7. mdpi.com Furthermore, some compounds can induce cell cycle arrest at specific phases, such as the G2/M or S phase, preventing cancer cells from dividing. mdpi.comnih.gov

| Mechanism | Observation | Reference |

|---|---|---|

| Induction of Apoptosis | Increase in sub-G1 population, activation of caspases 3/7. | mdpi.com |

| Cell Cycle Arrest | Accumulation of cells in G2/M or S phase. | mdpi.comnih.gov |

| Reduced Cell Viability | Concentration-dependent decrease in cancer cell viability. | mdpi.com |

Anti-migratory Effects in Cellular Assays

The migration and invasion of cancer cells are critical steps in metastasis. Cellular assays, such as the wound healing (scratch) assay and the transwell migration assay, are used to evaluate the anti-migratory potential of chemical compounds. mdpi.comnih.gov

In these assays, treatment with active compounds has been shown to inhibit the migratory and invasive abilities of cancer cells in a concentration-dependent manner. mdpi.comnih.gov For instance, parvifloron D, a natural diterpenoid, was found to decrease the chemotactic migration of MDA-MB-231 breast cancer cells by 57% and their invasion by 50% at a concentration of 1 µM. mdpi.com A key mechanism underlying these effects is often the suppression of matrix metalloproteinases (MMPs), such as MMP-1, MMP-2, and MMP-3, which are enzymes that degrade the extracellular matrix, facilitating cell movement. nih.gov

Modulation of Immune Responses in Preclinical Models

The interaction between chemical compounds and the immune system is a significant area of investigation. Some compounds can modulate immune responses, which can be beneficial in autoimmune diseases or cancer therapy. For example, cyclooxygenase inhibitors have been shown to attenuate both humoral and cellular immune responses in a model of experimental uveitis. nih.gov They achieved this by reducing the infiltration of inflammatory cells and decreasing the levels of pro-inflammatory mediators like prostaglandin (B15479496) E2 and cytokines like interferon-gamma. nih.gov

In the context of fungal infections, the target enzyme CYP51 may also play a role in immune evasion. nih.gov Deletion of the gene for CYP51 in Candida albicans rendered the fungus more susceptible to phagocytosis by macrophages, suggesting that inhibiting this enzyme could not only have a direct antifungal effect but also aid the host immune system in clearing the infection. nih.gov

Investigational Antifungal and Antibacterial Modes of Action

Compounds containing a cyclopropane structure are known to exhibit a range of biological activities, including antifungal and antibacterial properties. nih.gov

Antifungal Action: The primary mode of antifungal action for many azole and cyclopropane-containing compounds is the inhibition of CYP51. nih.govresearchgate.net As detailed in section 5.1.2, this leads to the disruption of fungal cell membrane synthesis. nih.gov

Antibacterial Action: Amide derivatives of 2-(4-fluorophenyl)cyclopropane have been tested for their antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. nih.gov The activity is influenced by the chemical structure of the amide substituent. For example, aryl amides generally show higher activity than fatty amides. nih.gov One derivative, Thiazole amide (F9) , showed the best activity against E. coli with a Minimum Inhibitory Concentration (MIC₈₀) of 32 μg/mL. nih.gov In contrast, some piperazine (B1678402) amide derivatives of the same core structure showed no antibacterial activity. nih.gov Other classes of compounds, such as tirapazamine (B611382) and its derivatives, have also shown potent antibacterial effects, which can be synergistic when combined with conventional antibiotics like ciprofloxacin (B1669076) and nitrofurantoin. mdpi.com

| Compound | Bacterial Strain | Activity (MIC₈₀) |

|---|---|---|

| Thiazole amide (F9) | E. coli | 32 μg/mL |

Allosteric Modulation and Conformational Dynamics of Target Proteins

Beyond direct competitive inhibition, compounds can exert their effects through allosteric modulation, binding to a site on the protein distinct from the active site to alter the protein's conformation and function. The dynamic nature of proteins is intrinsically linked to their function, including catalysis and allosteric regulation. researchgate.net

Derivatives containing a 2-(4-fluorophenyl) moiety have been identified as positive allosteric modulators (PAMs) of the GABA-A receptor. nih.gov Specifically, a series of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles were found to bind to the α1/γ2 allosteric recognition site at the GABA-A receptor. nih.gov The binding of these molecules at this site is governed by specific interactions, such as hydrogen bonds with residues like His102 and Ser206, and aromatic interactions with several tyrosine and phenylalanine residues. nih.gov These interactions induce a conformational change that enhances the receptor's function.

Furthermore, studies using fluorine NMR spectroscopy on enzymes modified with fluorophenyl groups have provided insights into the conformational dynamics of these rings when bound to a protein. nih.gov These experiments suggest that the aromatic rings can exist in distinguishable sites and exchange between them, a process that can involve localized unfolding of the enzyme. nih.gov The position of the fluorine substituent on the phenyl ring can significantly influence which site is occupied, demonstrating how subtle structural changes can impact the dynamic behavior of a drug-protein complex. nih.gov

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govcsfarmacie.cz This method is crucial in drug discovery for understanding how a ligand, such as 2-(4-Fluorophenyl)cyclopropan-1-amine, might interact with a biological target, typically a protein or nucleic acid.

The process involves placing the ligand into the binding site of a receptor and evaluating the interaction energy for different conformations and orientations. The results are often ranked by a scoring function, which estimates the binding affinity. nih.gov A lower binding energy generally indicates a more stable and potentially more potent interaction. researchgate.net

For this compound, docking studies would identify key interactions, such as hydrogen bonds involving the amine group or hydrophobic interactions from the fluorophenyl ring, with amino acid residues in a target's active site. bldpharm.com While specific docking studies for this compound are not published, the table below illustrates the typical data generated in such an analysis.

Table 1: Illustrative Molecular Docking Results This table is a hypothetical representation of potential docking results for this compound against a generic protein target.

| Parameter | Value | Interacting Residues |

|---|---|---|

| Binding Affinity (kcal/mol) | -7.5 | TYR 82, PHE 264 |

| Hydrogen Bonds | 2 | GLU 119, SER 122 |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and condensed phases. researchgate.net It is a popular method for calculating a molecule's geometric and electronic properties. kbhgroup.inresearchgate.net

Electronic Structure Analysis (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. kbhgroup.innih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. kbhgroup.inresearchgate.net For this compound, the electron-donating amine group would likely influence the HOMO, while the electron-withdrawing fluorophenyl group would impact the LUMO.

Table 2: Representative Frontier Orbital Data from DFT Calculations This table illustrates the type of data obtained from a HOMO-LUMO analysis. The values are not specific to the target compound.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -0.8 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. researchgate.net It is a valuable tool for predicting how molecules will interact, particularly in non-covalent interactions. The MEP map uses a color scale to indicate different potential values: red typically represents regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov Green and yellow represent areas with intermediate potential. nih.gov

For this compound, an MEP map would likely show a negative potential (red) around the fluorine atom and the nitrogen of the amine group, indicating these are sites for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms of the amine group. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure within a molecule. rsc.org It examines charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy (E2). researchgate.netwisc.edu These interactions are crucial for understanding molecular stability and reactivity. rsc.org

Spectroscopic Property Predictions (e.g., IR, UV-Vis, NMR)

DFT calculations can accurately predict various spectroscopic properties.

Infrared (IR) Spectroscopy: Theoretical calculations can compute the vibrational frequencies and intensities of a molecule, which can be compared with experimental IR spectra to confirm structural assignments. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic transitions and corresponding absorption wavelengths, helping to interpret UV-Vis spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method, often used with DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule, which are invaluable for structure elucidation. researchgate.net Comparing computed shifts with experimental data can validate the proposed structure. researchgate.net

Hyperpolarizability Calculations for Optical Properties

Hyperpolarizability is a measure of a molecule's nonlinear optical (NLO) response to an applied electric field. Molecules with large hyperpolarizability values are of interest for applications in optoelectronics. DFT calculations can be employed to compute the first hyperpolarizability (β) of a molecule. Compounds with significant intramolecular charge transfer, often found in donor-acceptor systems, tend to exhibit higher NLO responses. The presence of the electron-donating amine group and the electron-withdrawing fluorophenyl group in this compound suggests it could have potential NLO properties, which could be quantified through these calculations.

Electrophilicity-Based Charge Transfer (ECT) Analysis

Electrophilicity-Based Charge Transfer (ECT) is a concept derived from Density Functional Theory (DFT) that quantifies the ability of a molecule to accept electrons. It is a critical descriptor in understanding the reactivity and interaction of drug molecules with biological receptors. The ECT is defined in line with the charge transfer model proposed by Parr et al., which relates the maximum electronic charge a molecule can accept to its chemical potential (μ) and chemical hardness (η) nih.gov.

DFT calculations are employed to determine key quantum chemical parameters for this compound. These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity researchgate.net.

From these orbital energies, global reactivity descriptors such as electronegativity (χ), chemical hardness (η), softness (S), and the global electrophilicity index (ω) are calculated. The electrophilicity index (ω) is particularly important as it measures the stabilization in energy when the system acquires an additional electronic charge from the environment mdpi.com. A higher electrophilicity index suggests a greater capacity to act as an electrophile in reactions. For compounds like this compound, which act as MAO inhibitors, electrophilicity can play a significant role in the formation of covalent or non-covalent bonds with the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor or key amino acid residues in the active site. Studies on similar inhibitors have shown that a negative correlation of HOMO energy can indicate that a more electrophilic group may increase activity researchgate.net.

The molecular electrostatic potential (MEP) map, another DFT-based tool, visually represents the electrophilic and nucleophilic regions of the molecule. For this compound, the electronegative fluorine atom and the nitrogen atom of the amine group would be expected to be regions of negative potential (nucleophilic), while the hydrogen atoms of the amine group and the aromatic ring would be regions of positive potential (electrophilic) researchgate.netmdpi.com. This information is vital for predicting non-covalent interactions like hydrogen bonding within the enzyme's binding pocket.

Table 1: Representative DFT-Calculated Quantum Chemical Parameters for Phenylcyclopropylamine Analogs

| Compound Analog | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Electronegativity (χ) | Electrophilicity Index (ω) |

|---|---|---|---|---|---|

| Tranylcypromine (B92988) | -5.98 | -0.15 | 5.83 | 3.07 | 1.61 |

| 2-Phenylcyclopropan-1-amine | -6.02 | -0.21 | 5.81 | 3.12 | 1.67 |

| This compound | -6.15 | -0.35 | 5.80 | 3.25 | 1.82 |

| 2-(4-Chlorophenyl)cyclopropan-1-amine | -6.20 | -0.40 | 5.80 | 3.30 | 1.88 |

Note: The data in this table is illustrative and based on general trends observed in DFT studies of similar aromatic compounds. Actual values would require specific calculations for each molecule.

Molecular Dynamics Simulations for Conformational Studies

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations provide invaluable insights into its conformational landscape—the collection of three-dimensional shapes the molecule can adopt. Understanding these conformations is critical, as the specific geometry of the molecule often dictates its binding affinity and efficacy at a biological target mdpi.com.

The conformational flexibility of this compound arises from the rotation around the single bond connecting the phenyl ring to the cyclopropane (B1198618) ring and the relative orientation of the amine group (cis or trans to the phenyl group). The presence of the bulky phenyl group and the stereochemistry of the cyclopropane ring create distinct, energetically favorable conformations.

In the context of its function as an MAO inhibitor, MD simulations are used to model the compound's interaction with the MAO enzyme, typically MAO-A or MAO-B. These simulations can reveal the dynamic behavior of the ligand within the enzyme's active site, the stability of the protein-ligand complex, and the specific intermolecular interactions that stabilize the bound state nih.govnih.gov. Key parameters analyzed from MD trajectories include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein or ligand backbone atoms from a reference structure over the course of the simulation. A stable RMSD value over time suggests that the protein-ligand complex has reached equilibrium and is structurally stable nih.gov.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues or atoms and indicates their flexibility. High RMSF values in certain regions of the protein can signify conformational changes upon ligand binding. For the ligand, RMSF can highlight which parts of the molecule are most mobile within the binding pocket nih.gov.

Interaction Energy: By calculating the non-bonded interaction energies (van der Waals and electrostatic) between the ligand and the protein, researchers can identify key amino acid residues that are critical for binding. For this compound, interactions with residues like Tyr435 and Tyr398 in MAO-B are expected to be significant nih.gov.

MD simulations can also elucidate the role of the fluorine substituent. The fluorine atom can alter the molecule's electronic properties and participate in specific interactions, such as hydrogen bonds or halogen bonds, which can influence conformational preference and binding affinity.

Table 2: Key Conformational Parameters for Analysis in MD Simulations of this compound

| Parameter | Description | Significance |

|---|---|---|

| Phenyl-Cyclopropane Dihedral Angle | The angle of rotation of the phenyl ring relative to the cyclopropane ring. | Determines the orientation of the fluorophenyl group within the binding site, affecting potential π-π stacking or hydrophobic interactions. |

| Cis/Trans Isomerism | The relative position of the amine and phenyl groups on the cyclopropane ring. | The trans isomer is generally the more active form for MAO inhibition. MD can confirm the stability of this conformation. |

| Ligand RMSD | The root mean square deviation of the ligand's atoms from its initial docked pose. | A low and stable RMSD indicates a stable binding mode. |

| Protein-Ligand Hydrogen Bonds | The number and duration of hydrogen bonds formed between the ligand and enzyme. | Identifies critical hydrogen bonding interactions that anchor the ligand in the active site. |

QSAR and Cheminformatics Approaches in Compound Design

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are cornerstone disciplines in modern drug discovery, providing the tools to establish correlations between a compound's chemical structure and its biological activity. nih.govacm.orgwikipedia.org These approaches are particularly valuable for optimizing lead compounds like this compound to enhance potency and selectivity.

QSAR models are mathematical equations that relate numerical descriptors of a molecule's structure (e.g., physicochemical properties) to its observed biological activity, such as the half-maximal inhibitory concentration (IC₅₀) against MAO researchgate.net. To build a QSAR model for phenylcyclopropylamine derivatives, a series of analogs would be synthesized and tested. For each analog, various molecular descriptors are calculated:

Hydrophobic Descriptors: Such as LogP (the logarithm of the octanol-water partition coefficient), which quantifies lipophilicity.

Electronic Descriptors: Derived from DFT calculations, including dipole moment, HOMO/LUMO energies, and atomic charges. These describe the electronic distribution and reactivity of the molecule researchgate.net.

Steric Descriptors: Such as molecular weight, molar refractivity, or specific geometric parameters that describe the size and shape of the molecule.

By applying statistical methods like multiple linear regression, a QSAR equation is generated that can predict the activity of new, unsynthesized compounds. For MAO inhibitors, QSAR studies have revealed the importance of lipophilic interactions and specific steric and electronic features for potent inhibition nih.gov.

Cheminformatics encompasses the storage, retrieval, and analysis of chemical information. wikipedia.orgresearchgate.netnih.gov In the context of designing analogs of this compound, cheminformatics tools are used for:

Scaffold Analysis: Identifying the core molecular framework (the phenylcyclopropylamine scaffold) and analyzing how different substituents (R-groups) at various positions affect activity. This is known as structure-activity relationship (SAR) analysis acs.org.

Virtual Screening: Creating large virtual libraries of related compounds and using docking simulations or QSAR models to predict their activity, thereby prioritizing the most promising candidates for synthesis nih.gov.

Chemical Space Analysis: Visualizing the diversity and property distribution of a set of compounds to ensure that new designs explore novel chemical space and have drug-like properties acs.org.

For example, a cheminformatics approach might analyze a database of known MAO inhibitors to identify common structural motifs. This information, combined with a QSAR model derived from phenylcyclopropylamine analogs, would guide the rational design of new derivatives with potentially improved activity or selectivity for MAO-B over MAO-A, which is often desirable to reduce side effects.

Table 3: Illustrative QSAR Data for a Series of Phenylcyclopropylamine Analogs

| Compound Analog (Substituent X) | LogP | Electronic Parameter (σ) | pIC₅₀ (Observed) | pIC₅₀ (Predicted by QSAR) |

|---|---|---|---|---|

| H | 2.10 | 0.00 | 6.5 | 6.48 |

| 4-F | 2.24 | 0.06 | 6.8 | 6.75 |

| 4-Cl | 2.81 | 0.23 | 7.1 | 7.12 |

| 4-CH₃ | 2.62 | -0.17 | 6.3 | 6.33 |

| 3-Cl | 2.80 | 0.37 | 7.0 | 7.05 |

Note: This table presents hypothetical data for illustrative purposes. The pIC₅₀ is the negative logarithm of the IC₅₀ value. A simple hypothetical QSAR model might look like: pIC₅₀ = 0.8LogP + 1.5σ + 4.8. The data demonstrates how physicochemical properties could correlate with biological activity.

Advanced Analytical Methodologies for Research Characterization

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For 2-(4-Fluorophenyl)cyclopropan-1-amine (C₉H₁₀FN), the exact mass can be calculated and compared to the experimental value to confirm the molecular formula with high confidence.

| Ion | Formula | Calculated m/z |

| [M]⁺˙ | C₉H₁₀FN | 151.0797 |

| [M+H]⁺ | C₉H₁₁FN | 152.0876 |

An experimental HRMS value that matches the calculated mass to within a few parts per million (ppm) provides strong evidence for the compound's elemental composition.

ESI is a soft ionization technique that is well-suited for polar molecules like amines, typically generating protonated molecules [M+H]⁺. When coupled with tandem mass spectrometry (MS/MS), ESI-MS can provide detailed structural information through collision-induced dissociation (CID). The fragmentation of the [M+H]⁺ ion of this compound would likely proceed through several key pathways.

Plausible Fragmentation Pathways:

Loss of Ammonia (B1221849) (NH₃): A common fragmentation pathway for primary amines is the neutral loss of ammonia from the protonated molecule, which would result in a fragment ion at m/z 135.07.

Cleavage of the Cyclopropane (B1198618) Ring: The strained cyclopropane ring can undergo cleavage, leading to various fragment ions. A characteristic fragmentation could involve the loss of the aminocyclopropyl moiety.

Formation of Tropylium-like Ions: Cleavage adjacent to the aromatic ring could lead to the formation of a fluorotropylium ion (C₇H₆F⁺) at m/z 109.05 or related aromatic fragments.

| Parent Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Formula of Fragment |

| 152.09 | 135.07 | NH₃ | C₉H₈F⁺ |

| 152.09 | 109.05 | C₂H₅N | C₇H₆F⁺ |

The analysis of these fragment ions allows for the confident structural confirmation of this compound. nih.govrsc.org

Chromatographic Methods for Purity and Chiral Analysis

Chromatographic techniques are indispensable for the separation and quantification of this compound and its potential impurities, including its stereoisomers. High-Performance Liquid Chromatography (HPLC) and Chiral Chromatography are central to this endeavor.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the analysis of such relatively polar compounds. A typical RP-HPLC method for a related pyrrol-1-yl)propanoic acid derivative utilizes a C18 column, which is also suitable for the analysis of phenyl-containing compounds. researchgate.netpensoft.net

For the analysis of this compound, a method could be developed using a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The acidic nature of the amine may necessitate the use of a buffer to ensure good peak shape and consistent retention times. Isocratic elution, where the mobile phase composition remains constant, can be effective for routine purity checks. researchgate.net However, a gradient elution, with a programmed change in the mobile phase composition, might be necessary to resolve impurities with a wider range of polarities. researchgate.net

Detection is typically achieved using a UV detector, as the phenyl ring in the molecule provides a chromophore that absorbs in the UV region. A detection wavelength around 225 nm has been shown to be effective for similar structures. researchgate.net Method validation according to ICH guidelines would be essential to ensure the method is accurate, precise, reproducible, and specific for its intended purpose. researchgate.netresearchgate.net

Since primary and secondary amines can sometimes exhibit poor retention and peak shape in reversed-phase columns, pre-column derivatization can be employed. nih.gov Reagents that introduce a hydrophobic and strongly UV-absorbing or fluorescent tag can enhance detection sensitivity and chromatographic performance. nih.govresearchgate.net

Table 1: Illustrative RP-HPLC Parameters for Purity Analysis

| Parameter | Value |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v) researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection | UV at 225 nm researchgate.net |

| Column Temperature | 30 °C researchgate.net |

| Injection Volume | 10 µL |

This table is illustrative and based on methods for structurally related compounds. Actual parameters would require method development and validation for this compound.

Chiral Chromatography

The presence of two stereogenic centers in this compound gives rise to four possible stereoisomers. As the pharmacological activity of stereoisomers can differ significantly, their separation and quantification are critical. Chiral HPLC is the predominant technique for this purpose. chromatographyonline.comchiralpedia.com

The direct approach, using a chiral stationary phase (CSP), is the most common method for resolving enantiomers. chromatographyonline.comchiralpedia.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used and have demonstrated broad applicability for the separation of a variety of chiral compounds, including those with amine functionalities. For primary amine compounds, crown ether-based stationary phases can also be particularly effective. researchgate.net